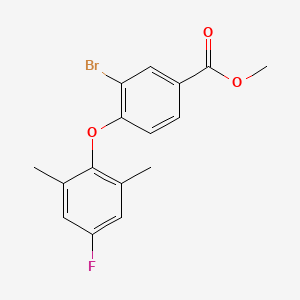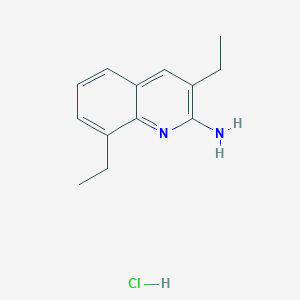
2-Amino-3,8-diethylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,8-diethylquinoline hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl and a molecular weight of 236.74 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-diethylquinoline hydrochloride typically involves the alkylation of 2-aminoquinoline derivatives. The reaction conditions often include the use of ethylating agents under controlled temperatures and pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, followed by purification processes such as recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,8-diethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
2-Amino-3,8-diethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,8-diethylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved include inhibition of enzyme activity and interference with cellular processes such as replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,8-dimethylquinoline hydrochloride: Similar in structure but with methyl groups instead of ethyl groups.
4-Amino-2,6-dimethylquinoline: Another derivative with different substitution patterns on the quinoline ring.
Uniqueness
2-Amino-3,8-diethylquinoline hydrochloride is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Propriétés
Numéro CAS |
1172059-12-9 |
|---|---|
Formule moléculaire |
C13H17ClN2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
3,8-diethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
Clé InChI |
KOBXZARBXPMFGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC(=C(N=C21)N)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


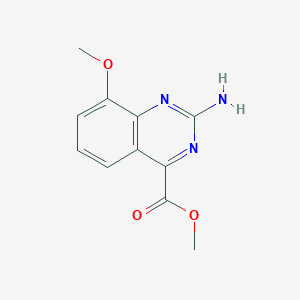
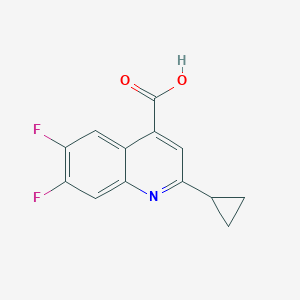
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)
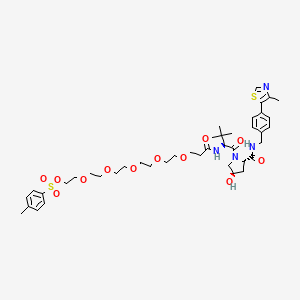
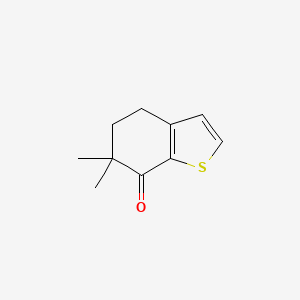
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
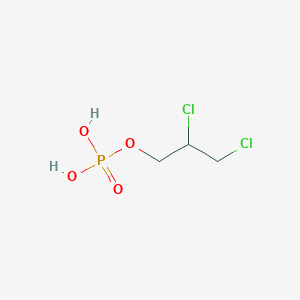
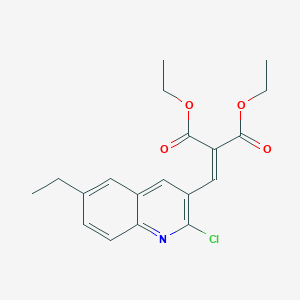
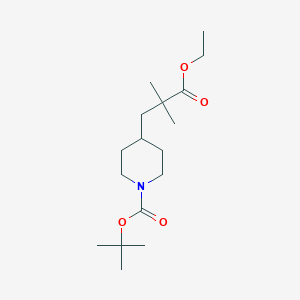
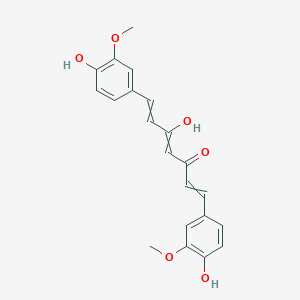
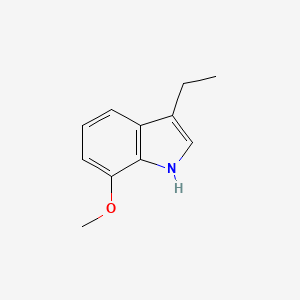
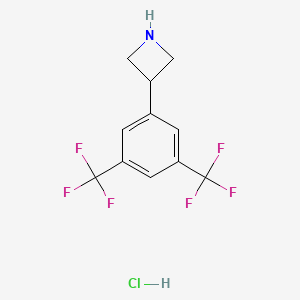
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
